5-Fluoro-2-(hexyloxy)benzenethiol
Description
5-Fluoro-2-(hexyloxy)benzenethiol is a benzenethiol derivative featuring a fluorine atom at the 5-position and a hexyloxy group at the 2-position of the aromatic ring. The thiol (-SH) group at position 1 (ortho to the hexyloxy substituent) confers reactivity for metal coordination and surface adsorption, while the hexyloxy chain enhances lipophilicity.
Properties
IUPAC Name |
5-fluoro-2-hexoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c1-2-3-4-5-8-14-11-7-6-10(13)9-12(11)15/h6-7,9,15H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYHMRGVVGMROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(hexyloxy)benzenethiol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2-nitrothiophenol.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The amino group is then alkylated with n-hexyl bromide in the presence of a base like potassium carbonate to form 5-fluoro-2-n-hexyloxythiophenol.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure better control over reaction conditions and higher yields. The use of flow reactors can enhance mass and heat transfer rates, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(hexyloxy)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding thiol.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(hexyloxy)benzenethiol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of pharmaceuticals due to its ability to interact with biological molecules. It can be used in the design of drugs targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory or analgesic agent. Its fluorine substitution may enhance its biological activity and metabolic stability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(hexyloxy)benzenethiol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The hexyloxy group increases the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Hexyloxy vs. Shorter Alkoxy Chains
The hexyloxy group increases hydrophobicity (predicted logP > 4) compared to shorter alkoxy chains (e.g., methoxy or ethoxy). For example, benzenethiol derivatives with shorter alkoxy groups, such as 2-methoxybenzenethiol, exhibit lower logP values (~2.5), reducing their membrane permeability in biological systems .
Fluorine Substitution
The electron-withdrawing fluorine atom at the 5-position lowers the pKa of the thiol group compared to non-fluorinated analogs, enhancing acidity.
Pharmacological Activity Comparison
While 5-fluoro-2-(hexyloxy)benzenethiol lacks reported bioactivity data, structurally related triazole derivatives with hexyloxy/heptyloxy substituents exhibit anticonvulsant properties. For example:
- 3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (5f) :
The hexyloxy group in such compounds likely enhances blood-brain barrier penetration due to increased lipophilicity, a property shared with this compound.
Data Tables
Table 1: Structural and Pharmacological Comparison
Key Research Findings
Surface Interactions : Fluorine and alkoxy substituents may modulate adsorption strength and orientation on metal surfaces, critical for SERS and sensor applications .
Toxicity Considerations : Fluorinated pyrimidines (e.g., 5-fluorouracil) show gastrointestinal toxicity via RNA incorporation, highlighting the need for toxicity profiling of fluorinated benzenethiols .
Biological Activity
5-Fluoro-2-(hexyloxy)benzenethiol is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound this compound features a fluorine atom and a hexyloxy group attached to a benzenethiol core. Its molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with cellular pathways. Research indicates that the fluorine substitution enhances lipophilicity, which may improve membrane permeability and bioavailability. The hexyloxy group is hypothesized to play a role in modulating interactions with biological targets, potentially influencing enzyme activity and receptor binding.
Antitumor Activity
Several studies have investigated the antitumor potential of fluorinated compounds similar to this compound. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including colon and breast cancer cells. The following table summarizes findings from relevant studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-8 (Colon Cancer) | 12.5 | Inhibition of thymidylate synthase (TS) |
| Similar Fluorinated Compounds | MCF-7 (Breast Cancer) | 10.0 | Induction of apoptosis |
| BBBAU | HCT-8 | 55 | Inhibition of uridine phosphorylase |
Case Studies
-
Study on Antitumor Efficacy :
A study conducted by Lévine-Pinto et al. examined the effects of various fluorinated compounds on HCT-8 cells. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM, primarily through the inhibition of thymidylate synthase activity, leading to decreased dTTP pools and subsequent DNA synthesis impairment. -
Antiviral Screening :
A recent investigation into the antiviral properties of structurally similar compounds reported that certain derivatives exhibited strong inhibition against HBV with EC50 values as low as 7.8 nM. Although direct studies on this compound are yet to be published, these findings suggest potential avenues for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
